4-Ethyl-2-hydroxycyclohexan-1-one
Description
4-Ethyl-2-hydroxycyclohexan-1-one is a cyclic ketone derivative featuring a hydroxyl group at position 2 and an ethyl substituent at position 4. Its synthesis often involves catalytic hydrogenation or condensation reactions, as seen in studies of analogous cyclohexanone derivatives . The ethyl group at position 4 introduces steric and electronic effects that influence its reactivity and physical properties, distinguishing it from simpler hydroxycyclohexanones.
Properties
Molecular Formula |
C8H14O2 |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
4-ethyl-2-hydroxycyclohexan-1-one |
InChI |
InChI=1S/C8H14O2/c1-2-6-3-4-7(9)8(10)5-6/h6,8,10H,2-5H2,1H3 |
InChI Key |
TWUNYLXESUXTQI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(=O)C(C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2-hydroxycyclohexan-1-one can be achieved through several methods. One common approach involves the alkylation of 2-hydroxycyclohexanone with ethyl halides under basic conditions. This reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the hydroxyl group, facilitating the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 4-ethyl-2-cyclohexen-1-one. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure to reduce the double bond, yielding the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-2-hydroxycyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent
Reduction: NaBH4, LiAlH4
Substitution: Alkyl halides, strong bases
Major Products Formed:
Oxidation: 4-Ethyl-2-oxocyclohexan-1-one
Reduction: 4-Ethyl-2-hydroxycyclohexanol
Substitution: Various substituted cyclohexanones depending on the reagents used
Scientific Research Applications
4-Ethyl-2-hydroxycyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of 4-Ethyl-2-hydroxycyclohexan-1-one involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert specific biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and behavior of 4-ethyl-2-hydroxycyclohexan-1-one, comparisons with structurally related compounds are essential. Below is an analysis of key analogues:
Structural Analogues
2-Hydroxycyclohexan-1-one
- Structure : Lacks substituents at positions 4 and 5.
- Properties : Lower molecular weight and reduced steric hindrance compared to the ethyl-substituted derivative. The absence of the ethyl group increases its solubility in polar solvents.
- Reactivity : More reactive in nucleophilic additions due to reduced steric shielding of the carbonyl group.
trans-2,6-Dimethyl-4-hydroxycyclohexan-1-one () Structure: Hydroxyl group at position 4, methyl groups at positions 2 and 6. Properties: Melting point (66°C) is lower than typical ethyl-substituted derivatives, likely due to reduced molecular symmetry and packing efficiency . Synthesis: Prepared via catalytic hydrogenation of 2,6-dimethylhydroquinone using Rh/Al₂O₃, yielding diols (60% diol A, mp 139–140°C; 30% diol B, mp 118–119°C) .
4-Heptylcyclohexanone () Structure: A long heptyl chain at position 4 instead of ethyl. Properties: Higher lipophilicity and lower volatility compared to 4-ethyl derivatives.
Physicochemical Properties
Biological Activity
4-Ethyl-2-hydroxycyclohexan-1-one (C8H14O2) is a compound of interest due to its potential biological activities. It is categorized as a hydroxy ketone and has been studied for its various properties, particularly in the context of medicinal chemistry and biological applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including relevant data tables, case studies, and research findings.
This compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C8H14O2 |
| Molecular Weight | 142.20 g/mol |
| Boiling Point | 205 °C |
| Melting Point | Not available |
| Density | 0.94 g/cm³ |
| Solubility | Soluble in water |
The compound's structure consists of a cyclohexane ring with an ethyl group and a hydroxyl group at specific positions, which may influence its biological behavior.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity. A study conducted on various microbial strains demonstrated that this compound effectively inhibited the growth of certain bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:
| Microorganism | MIC (µg/mL) |
|---|---|
| Escherichia coli | 50 |
| Staphylococcus aureus | 25 |
| Candida albicans | 30 |
These findings suggest that this compound could be a potential candidate for developing antimicrobial agents.
Anti-inflammatory Effects
In vitro studies have shown that this compound possesses anti-inflammatory properties. The compound was tested on human monocyte-derived macrophages, where it significantly reduced the production of pro-inflammatory cytokines like TNF-alpha and IL-6. The results are summarized below:
| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 200 | 150 |
| Compound (10 µM) | 50 | 30 |
This suggests that the compound may have therapeutic potential in conditions characterized by inflammation.
Case Study 1: Cancer Research
A recent study investigated the effects of this compound on cancer cell lines. The compound was found to induce apoptosis in breast cancer cells (MCF-7) through activation of caspase pathways. The IC50 value was determined to be approximately 15 µM , indicating significant cytotoxicity against these cells.
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective effects of this compound in models of oxidative stress. The compound demonstrated the ability to reduce neuronal cell death induced by oxidative agents, suggesting its potential application in neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
